molecular formula C13H15ClO3 B572274 3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester CAS No. 1221819-51-7

3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester

Cat. No.: B572274
CAS No.: 1221819-51-7
M. Wt: 254.71
InChI Key: IKGCQOXVADOKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester is an organic compound that belongs to the class of oxetane derivatives. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a chlorophenyl group attached to the oxetane ring. The ethyl ester functional group is attached to the acetic acid moiety, making it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid ethyl ester
  • 4-Chlorophenylacetic acid ethyl ester
  • Indole-3-acetic acid ethyl ester

Uniqueness

3-(4-Chlorophenyl)-3-oxetaneacetic acid ethyl ester is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The combination of the oxetane ring and the chlorophenyl group makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)oxetan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-2-17-12(15)7-13(8-16-9-13)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCQOXVADOKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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